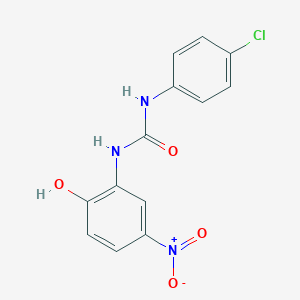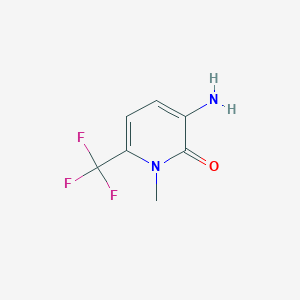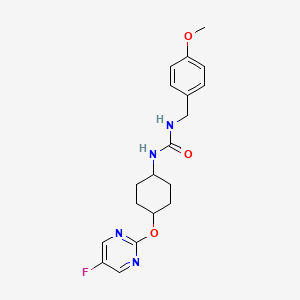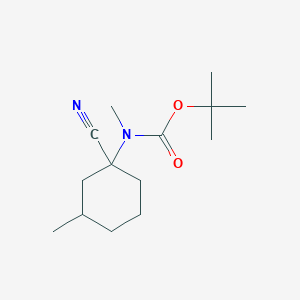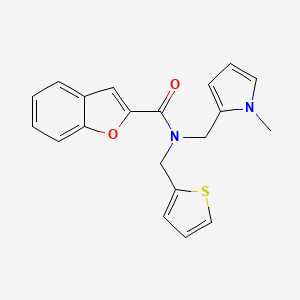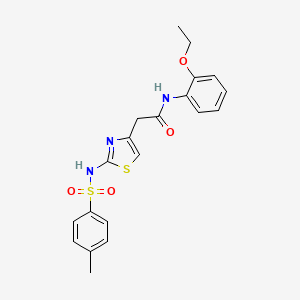
N-(2-ethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-ethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide and its analogs involves several key steps, including the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. Structure-activity relationship (SAR) studies have revealed the potential for improving the aqueous solubility and pharmacological properties of these compounds (Shukla et al., 2012).
Molecular Structure Analysis
Molecular structure analysis involves examining the compound's atomic arrangement to understand its chemical behavior. Studies have focused on the crystal structures of related molecules, providing insights into their molecular geometry, hydrogen bonding, and crystal packing, which are essential for understanding the compound's physical and chemical properties (Robin et al., 2002).
Chemical Reactions and Properties
Research on N-(2-ethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide includes investigations into its chemical reactions, focusing on modifications to enhance its biological activity. For instance, replacing the acetamide group with an alkylurea moiety in certain compounds has shown to retain antiproliferative activity and reduce toxicity, indicating the compound's versatile chemical behavior (Wang et al., 2015).
Physical Properties Analysis
The physical properties of N-(2-ethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, such as solubility, melting point, and stability, are crucial for its formulation and application. Research in this area aims to enhance these properties through molecular modifications, leading to compounds with improved drug-like characteristics (Shukla et al., 2012).
Chemical Properties Analysis
The chemical properties analysis focuses on the compound's reactivity, including its potential interactions with biological targets. Studies have explored its role as a glutaminase inhibitor and its interactions with various receptors, demonstrating its pharmacological potential and the importance of its chemical properties in drug design (Porreca et al., 2006).
科学的研究の応用
Synthesis and Anticonvulsant Activity
Research on heterocyclic compounds containing a sulfonamide thiazole moiety has shown significant advancements in the synthesis of derivatives with potential anticonvulsant activities. A study demonstrated the synthesis of various heterocyclic compounds through reactions involving 2-(cyano or chloro)-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide, leading to compounds that showed protection against picrotoxin-induced convulsions. Among these, a specific derivative exhibited notable anticonvulsive effects, offering 100% protection in experimental models (Farag et al., 2012).
Antimicrobial Activities
Novel thiazole derivatives synthesized by incorporating a pyrazole moiety have been evaluated for their antimicrobial activities. These derivatives demonstrated significant antibacterial and antifungal activities against various strains, with certain compounds exhibiting exceptionally high activity levels (Saravanan et al., 2010). Furthermore, the synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents highlighted the potential of these compounds in cancer research, with some showing high selectivity and inducing apoptosis in cancer cell lines (Evren et al., 2019).
Antioxidant and Anti-inflammatory Properties
A study on novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides revealed their significant antioxidant and anti-inflammatory activities, with compounds exhibiting good efficacy in DPPH radical scavenging and lipid peroxide inhibition assays (Koppireddi et al., 2013).
Carbonic Anhydrase Inhibitory Action
Research on thiazolylsulfonamides has uncovered their potent inhibitory action against carbonic anhydrase enzymes, which are involved in various pathologies including cancer and obesity. This study produced inhibitors with low nanomolar KI values, suggesting their potential as drug candidates (Carta et al., 2017).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-3-27-18-7-5-4-6-17(18)22-19(24)12-15-13-28-20(21-15)23-29(25,26)16-10-8-14(2)9-11-16/h4-11,13H,3,12H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCRMUOGHDJCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2488918.png)
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)
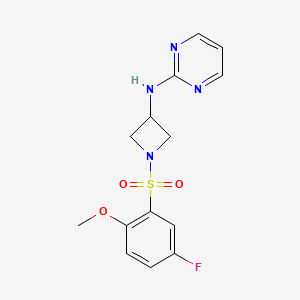
![Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2488923.png)
![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)
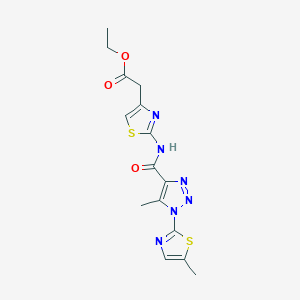
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
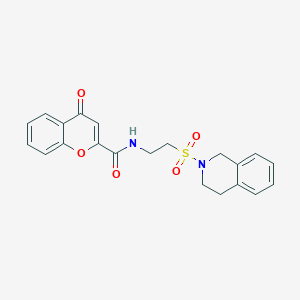
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488934.png)
